molecular formula C10H14N2O2S B1291183 2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide CAS No. 1016760-27-2

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide

Cat. No. B1291183
M. Wt: 226.3 g/mol
InChI Key: FSNIHYOXNQICHK-UHFFFAOYSA-N
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Description

The compound "2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar isothiazolidine derivatives. The papers focus on the formation and characterization of multicomponent equilibrium systems, the synthesis of dithiazolidine derivatives, and the reactions of 2-amino-2-oxazolines with isocyanates and isothiocyanates, which are relevant to understanding the chemistry of isothiazolidine compounds .

Synthesis Analysis

The synthesis of related compounds involves stereoselective preparation and regioselective ring closure reactions. For instance, the synthesis of spiro derivatives of 2-phenyliminooxazolidines from cis and trans isomers of amino diols is described, which involves a complex multicomponent equilibrium system . Additionally, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines is reported, highlighting a method for preparing a heterocycle that can serve as an amino protecting group in peptide synthesis . These methods could potentially be adapted for the synthesis of "2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide" by applying similar reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of isothiazolidine derivatives can be complex, as evidenced by the X-ray analysis of mono- and disubstituted derivatives of 2-iminooxazolidines . The papers suggest that the molecular structure and stereochemistry of such compounds are crucial for their reactivity and the formation of multicomponent equilibrium systems. Molecular and quantum mechanics calculations have been used to investigate the chemical behavior of these compounds, which could also be applied to understand the structure of "2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide" .

Chemical Reactions Analysis

The chemical reactions involving isothiazolidine derivatives are diverse and can lead to various products depending on the reactants and conditions. For example, the reaction of 2-amino-2-oxazolines with isocyanates and arylisothiocyanates can yield monosubstituted or disubstituted 2-iminooxazolidines, with the possibility of an intramolecular transposition during the reaction . Similarly, the equilibrium mixture resulting from the reaction of aminomethylcyclohexane diols with aromatic aldehydes involves Schiff bases, spirooxazolidines, and condensed oxazines . These findings could inform the potential reactions of "2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide" with various electrophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide" are not directly reported, the properties of similar compounds can be inferred. The equilibrium systems described in the papers indicate that such compounds can exhibit tautomerism and have the potential to form stable heterocyclic structures . The use of dithiazolidine derivatives as amino protecting groups and sulfurization reagents suggests that they have significant reactivity and stability under certain conditions . These insights could be relevant to the physical and chemical properties of the compound .

Scientific Research Applications

Synthetic Chemistry Applications

Isothiazolidine derivatives and related structures are pivotal in the synthesis of heterocyclic compounds, which are foundational elements in drug discovery and development. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles through copper(I) catalyzed regioselective synthesis is an essential reaction in medicinal chemistry, leveraging azide-alkyne cycloaddition, also known as click chemistry. This methodology facilitates the rapid assembly of complex molecules from simple substrates, showcasing the versatility of nitrogen-containing heterocycles and their derivatives in synthesizing biologically active compounds (Kaushik et al., 2019).

Pharmacological Applications

Compounds related to isothiazolidine rings exhibit a wide range of biological activities. For example, 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives have shown potential pharmacological properties based on their structural similarity to coumarin. These sultone derivatives have been explored for their anticoagulant, antimicrobial, and antitumor properties, underscoring the importance of exploring isothiazolidine derivatives in drug development (Hryhoriv et al., 2021).

Safety And Hazards

The safety and hazards information for 2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide can be found in databases like PubChem . For detailed safety information, it is recommended to refer to the specific literature or contact the supplier.

properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-8-9-3-1-4-10(7-9)12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNIHYOXNQICHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide

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